Diisopropylammoniumdichloracetat

Catalog No.
S573328
CAS No.
660-27-5
M.F
C8H17Cl2NO2
M. Wt
230.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylammoniumdichloracetat

CAS Number

660-27-5

Product Name

Diisopropylammoniumdichloracetat

IUPAC Name

2,2-dichloroacetate;di(propan-2-yl)azanium

Molecular Formula

C8H17Cl2NO2

Molecular Weight

230.13 g/mol

InChI

InChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6)

InChI Key

ILKBHIBYKSHTKQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

di-isopropylamine dichloroacetate, diisopropylamine dichloroacetate, diisopropylammonium dichloroethanoate, DIPA, dipromonium

Canonical SMILES

CC(C)[NH2+]C(C)C.C(C(=O)[O-])(Cl)Cl

The exact mass of the compound Diisopropylammonium dichloroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diisopropylammonium dichloroacetate (DIPA-DCA), CAS 660-27-5, is the stable diisopropylamine salt of dichloroacetic acid. Widely utilized as a specific pyruvate dehydrogenase kinase (PDK) inhibitor and metabolic modulator, it plays a critical role in shifting cellular metabolism from glycolysis to oxidative phosphorylation. For industrial and scientific buyers, DIPA-DCA offers a distinct advantage over the free acid by presenting as a stable, processable crystalline powder (melting point 119-121°C) that simplifies handling, formulation, and assay preparation . Its unique organic counterion profile also modifies its in vivo tolerability, making it a highly sought-after reagent for advanced metabolic and oncological research [1].

Procurement of generic dichloroacetic acid (DCA) or its common sodium salt (NaDCA) is often inadequate for advanced applications due to handling hazards and dose-limiting toxicities. The free acid is a highly corrosive liquid, presenting significant safety and processability challenges during manufacturing and scale-up . While NaDCA is a solid, its use in long-term in vivo models is frequently confounded by symptomatic peripheral neuropathy, a well-documented adverse reaction[1]. Substituting DIPA-DCA resolves these issues: the diisopropylammonium counterion yields a stable, easy-to-handle solid while simultaneously eliminating the specific neurotoxic side effects associated with the sodium salt, ensuring reliable metabolic modulation without compromising subject viability or formulation safety [1].

In Vivo Tolerability and Avoidance of Dose-Limiting Neuropathy

Sodium dichloroacetate (NaDCA) is the standard benchmark for PDK inhibition but is severely limited by dose-dependent peripheral neuropathy in vivo. Diisopropylammonium dichloroacetate (DIPA-DCA) circumvents this toxicity, allowing for sustained oral dosing (e.g., 50 mg/kg twice daily) in murine models without the neurotoxic adverse events associated with NaDCA administration [1].

Evidence DimensionIn vivo dose-limiting neurotoxicity
Target Compound DataTolerated at 50 mg/kg (b.i.d.) without symptomatic neuropathy
Comparator Or BaselineSodium Dichloroacetate (NaDCA) (Induces peripheral neuropathy at therapeutic doses)
Quantified DifferenceElimination of dose-limiting neuropathic adverse events
ConditionsMurine in vivo metabolic disorder models

Procurement of DIPA-DCA over NaDCA is critical for long-term in vivo studies where neurotoxicity would confound metabolic or survival endpoints.

Physical Stability and Formulation Processability

DIPA-DCA presents as a stable crystalline powder with a defined melting point of 119-121°C . While dichloroacetic acid is a highly corrosive liquid that complicates handling and formulation, the diisopropylammonium salt provides a solid, processable form that maintains the active dichloroacetate moiety while drastically improving safety and ease of use in laboratory and industrial settings .

Evidence DimensionPhysical state and handling safety
Target Compound DataSolid crystalline powder (MP: 119-121°C)
Comparator Or BaselineDichloroacetic acid (Corrosive liquid)
Quantified DifferenceElimination of liquid corrosivity; standard solid-state handling
ConditionsStandard laboratory storage and formulation conditions

Procuring the diisopropylammonium salt drastically reduces handling hazards and simplifies solid-dose formulation compared to the free acid.

Synergistic Metabolic Modulation in Resistant Cell Lines

When used in combination therapies (e.g., with fenbendazole), DIPA-DCA effectively inhibits glucose uptake and lactate production. Assays demonstrate that a combination of 5 mM DIPA-DCA and 1 μM fenbendazole significantly reduces lactate generation and promotes apoptosis in A549 lung cancer cells compared to baseline monotherapy [1]. The diisopropylammonium salt form facilitates effective intracellular accumulation and synergistic efficacy.

Evidence DimensionLactate generation and glucose uptake inhibition
Target Compound DataSignificant reduction at 5 mM (with 1 μM FZ)
Comparator Or BaselineBaseline monotherapy (FZ or DADA alone)
Quantified DifferenceSynergistic reduction in 2-DG absorption and lactate production
ConditionsA549 cell line assay (48 h treatment)

Buyers targeting tumor metabolism or synergistic screening assays should select DIPA-DCA for its validated efficacy in modulating the Warburg effect at achievable concentrations.

Assay Solvent Compatibility and Dissolution Profile

DIPA-DCA demonstrates versatile solubility, being soluble in water and methanol, and slightly soluble in DMSO . This profile allows for flexible stock solution preparation (e.g., 10 mM in DMSO or aqueous buffers) for in vitro assays, distinguishing it from highly lipophilic analogs that require harsh surfactants for dissolution.

Evidence DimensionStock solution preparation
Target Compound DataSoluble in water, methanol, and DMSO (up to 10 mM stock)
Comparator Or BaselineHighly lipophilic metabolic inhibitors
Quantified DifferenceEnables surfactant-free aqueous or low-DMSO assay dosing
ConditionsIn vitro biochemical assay preparation

This solubility profile ensures reproducible dosing in cell culture media without the confounding toxicity of high-concentration organic solvents.

In Vivo Metabolic Disease Modeling

DIPA-DCA is the right choice over NaDCA for long-term murine models studying PDK4 inhibition, severe influenza, or metabolic syndrome, as it avoids the confounding variable of peripheral neuropathy while successfully restoring PDH activity and ATP levels [1].

Solid-State Pharmaceutical and Reagent Formulation

For industrial scale-up and laboratory reagent preparation, the stable crystalline diisopropylammonium salt is preferred over the highly corrosive dichloroacetic acid, ensuring manufacturing safety and precise gravimetric dosing .

Synergistic Oncology Screening Assays

DIPA-DCA is highly suited for in vitro assays targeting the Warburg effect. Its ability to synergistically reduce lactate production and induce apoptosis when combined with agents like fenbendazole makes it an ideal compound for metabolic oncology screening [2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.0636342 Da

Monoisotopic Mass

229.0636342 Da

Heavy Atom Count

13

UNII

BA6QDP0R4E

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

660-27-5

Wikipedia

Diisopropylamine_dichloroacetate

General Manufacturing Information

Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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